N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-14-10-15(2)12-18(11-14)20(17-8-9-24(22,23)13-17)19(21)16-6-4-3-5-7-16/h8-12,16-17H,3-7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAKFHLOMEPRHHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3CCCCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)cyclohexanecarboxamide is a complex organic compound that has garnered interest in various biological research fields due to its unique structural properties and potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound features a cyclohexanecarboxamide backbone linked to a thiophene derivative with a 3,5-dimethylphenyl substituent. Its molecular formula is C15H19N2O3S, indicating the presence of nitrogen, oxygen, and sulfur atoms that contribute to its reactivity and biological interactions.
Research indicates that compounds structurally related to this compound exhibit significant biological activities through various mechanisms:
- Protein Binding : The compound has shown the ability to bind effectively to specific proteins involved in disease pathways. This binding may inhibit target functions, contributing to its therapeutic effects.
- Enzyme Inhibition : Similar compounds have been noted for their potential to inhibit enzymes that play roles in metabolic pathways associated with various diseases.
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antimicrobial Activity : Studies suggest that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic processes.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Anticancer Potential : Preliminary studies indicate that this compound might possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-methylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Similar benzamide core | Moderate antimicrobial activity |
| N-(2-methylphenyl)-N-(1,1-dioxido-2-thiophenyl)benzamide | Variations in thiophene | Enhanced anti-inflammatory effects |
| 2-Bromo-N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide | Bromine substitution | Increased anticancer activity due to halogen effects |
This table illustrates how variations in substituents can lead to distinct biological activities among related compounds.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Antimicrobial Study : A study demonstrated that a related thiophene derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism involved disrupting the bacterial membrane integrity.
- Anti-inflammatory Research : Another research focused on the anti-inflammatory properties of similar compounds showed a reduction in TNF-alpha levels in animal models of inflammation. This suggests potential therapeutic applications for inflammatory diseases.
- Cancer Cell Line Testing : In vitro tests on cancer cell lines revealed that derivatives of this compound could induce apoptosis and inhibit proliferation in breast cancer cells through the activation of caspase pathways.
Comparison with Similar Compounds
Key Analogs:
- N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (): Activity: Exhibits photosynthetic electron transport (PET) inhibition with IC₅₀ ≈ 10 µM. Substituent Impact: The 3,5-dimethylphenyl group (electron-donating) contrasts with the more active 3,5-difluorophenyl analog (electron-withdrawing), which achieves similar IC₅₀ values. This suggests electron-withdrawing substituents enhance PET inhibition due to increased electrophilicity at the binding site .
Table 1: Substituent Comparison
| Compound | Substituent Type | Key Activity (IC₅₀) | Lipophilicity (LogP)* |
|---|---|---|---|
| Target Compound | 3,5-dimethylphenyl | Not reported | High (estimated) |
| N-(3,5-difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | 3,5-difluorophenyl | 10 µM | Moderate |
| N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide | 3,5-dimethylphenyl | N/A | High |
*Lipophilicity inferred from substituent properties.
Core Structure Modifications
Cyclohexanecarboxamide vs. Cyclopropanecarboxamide ():
- Target Compound : Cyclohexane ring provides conformational flexibility and moderate steric bulk.
- Molecular weight (305.4 g/mol) is lower than the cyclohexane variant (estimated ~323–335 g/mol) .
Table 2: Core Structure Impact
| Core Structure | Molecular Weight (g/mol) | Conformational Flexibility | Potential Stability |
|---|---|---|---|
| Cyclohexanecarboxamide | ~323–335 (estimated) | High | Moderate |
| Cyclopropanecarboxamide | 305.4 | Low | High (rigid) |
Sulfone Group Influence
The 1,1-dioxido dihydrothiophene moiety introduces a polar sulfone group, distinguishing the target compound from analogs like N-(aryl)trichloro-acetamides () or oxadixyl ().
- Polarity: Sulfone increases water solubility compared to non-sulfone analogs, aiding formulation in aqueous systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
